molecular formula C10H22N2O B13211890 (3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol

(3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol

Cat. No.: B13211890
M. Wt: 186.29 g/mol
InChI Key: NGLJMSMRNCYRQA-UWVGGRQHSA-N
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Description

(3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol is a chiral piperidine derivative Piperidine derivatives are known for their significant roles in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and pentan-3-amine.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a model compound for understanding the interactions between chiral drugs and their biological targets.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-[(Pentan-3-yl)amino]piperidin-4-ol: The enantiomer of the compound , with different stereochemistry.

    (3S,4S)-3-[(Butan-2-yl)amino]piperidin-4-ol: A similar compound with a different alkyl group.

    (3S,4S)-3-[(Hexan-4-yl)amino]piperidin-4-ol: Another similar compound with a longer alkyl chain.

Uniqueness

The uniqueness of (3S,4S)-3-[(Pentan-3-yl)amino]piperidin-4-ol lies in its specific stereochemistry and the presence of the pentan-3-yl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

(3S,4S)-3-(pentan-3-ylamino)piperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-3-8(4-2)12-9-7-11-6-5-10(9)13/h8-13H,3-7H2,1-2H3/t9-,10-/m0/s1

InChI Key

NGLJMSMRNCYRQA-UWVGGRQHSA-N

Isomeric SMILES

CCC(CC)N[C@H]1CNCC[C@@H]1O

Canonical SMILES

CCC(CC)NC1CNCCC1O

Origin of Product

United States

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